molecular formula C21H25N3O2S B1663577 Quetiapine CAS No. 111974-69-7

Quetiapine

Cat. No. B1663577
M. Wt: 383.5 g/mol
InChI Key: URKOMYMAXPYINW-UHFFFAOYSA-N
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Description

Quetiapine is an atypical antipsychotic medicine that works in the brain . It is used to treat schizophrenia in adults and children who are at least 13 years old . It is also used alone or with divalproex or lithium to treat episodes of mania or depression in patients with bipolar disorder .


Synthesis Analysis

Quetiapine was used as the template for the synthesis of a molecular imprinted polymer (MIP). The polymerization approach for preparation of this composite was precipitation, where methacrylic acid (MAA), ethylene glycol dimethacrylate (EGDMA), and 2,2-azobisissobutyronitrile (AIBN) were used as the functional monomer, the cross-linker, and the initiator, respectively .


Molecular Structure Analysis

Quetiapine has a chemical formula of C21H25N3O2S and a molecular weight of 383.5071 g/mol . It contains a total of 55 bonds, including 30 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, and 12 aromatic bonds .


Chemical Reactions Analysis

Quetiapine has been found to have a high pKa, solubility, and rat liver microsomal stability . The adsorption rates of quetiapine to the MIP host were evaluated at different pHs, and the results showed that the highest adsorption values were obtained at pH = 7 .


Physical And Chemical Properties Analysis

Quetiapine is a second-generation atypical antipsychotic first licensed by the FDA in 1997 and is used to treat schizophrenia, major depression, and bipolar disorder . It belongs to the atypical antipsychotic drug class and has a high degree of therapeutic effectiveness during long-term therapy and a low risk of side effects .

Scientific Research Applications

Treatment of Delirium in Critically Ill Children

  • Quetiapine has been used off-label for treating intensive care unit (ICU) delirium in adults, with studies showing efficacy and a favorable safety profile. A retrospective review indicated its potential for safe use in pediatric ICU patients experiencing delirium, although further research is necessary to assess its efficacy and long-term effects (Joyce et al., 2015).

Geriatric Psychosis

  • Quetiapine has shown efficacy in treating geriatric psychosis, with a study demonstrating improvements in clinical efficacy measured by scales like the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression Improvement (CGI-I). However, the optimal dosage was found to vary depending on the diagnosis (Yang et al., 2005).

Treatment of Schizophrenia

  • Quetiapine has been evaluated for its role in reducing cognitive impairment in schizophrenia. A clinical trial indicated beneficial effects on cognitive skills, especially in verbal reasoning and fluency, and immediate recall, with sustained treatment showing further improvements (Purdon et al., 2001).
  • Another study supported quetiapine's efficacy in treating all domains of schizophrenia and noted its good tolerability, especially with placebo-level extrapyramidal side-effects (Kasper & Müller-Spahn, 2000).

Treatment of Bipolar Depression

  • Quetiapine has been used for bipolar depression, showing significant improvements in depressive symptoms and higher response and remission rates compared to placebo. Its antidepressant effects are thought to be related to its receptor-binding profile, including antagonism of serotonin receptors and reduced synaptic reuptake of noradrenaline (Sanford & Keating, 2012).

Treatment of Insomnia

  • A study indicated that quetiapine improved sleep induction and continuity, increased total sleep time, and improved subjective sleep quality, although it also increased periodic leg movements during sleep. These sleep-improving properties may be significant for various psychiatric disorders (Cohrs et al., 2004).

Influence on Brain-Derived Neurotrophic Factor (BDNF)

  • Quetiapine has been observed to attenuate thestress-induced decrease in BDNF expression in the hippocampus of rats. This suggests that chronic administration of quetiapine could be neuroprotective for hippocampal neurons, potentially relevant in the treatment of schizophrenia (Xu et al., 2002).

Modulation of Immune Response

  • In an in vitro study, unmetabolized quetiapine was shown to modulate macrophage activity and induce neutrophil extracellular trap formation. This finding highlights quetiapine's potential effect on the immune system, which may be linked to some of its side effects in treating psychiatric and neurological disorders (Turra et al., 2020).

Treatment of Borderline Personality Disorder

  • Quetiapine has been evaluated for its efficacy in treating features of Borderline Personality Disorder (BPD), such as affective dysregulation and aggression. An open-label study showed significant improvements in mood and aggression, suggesting its effectiveness in treating BPD symptoms (Perrella et al., 2007).

Overall Efficacy in Schizophrenia

  • Comprehensive reviews and meta-analyses have evaluated quetiapine's effectiveness in treating schizophrenia compared to placebo and other antipsychotics. These studies indicate that quetiapine is effective in treating both positive and negative symptoms of schizophrenia with a relatively favorable side-effect profile (Srisurapanont et al., 2000; 2004).

Safety And Hazards

Quetiapine may cause serious side effects, including uncontrolled muscle movements in your face, breast swelling and tenderness, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection .

Future Directions

There remains uncertainty with regard to the relative efficacy and safety of established and experimental treatments for bipolar depression. Further work using consistent, optimal trial designs as well as further investigation into novel compounds and treatment interventions is warranted .

properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMYMAXPYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023546
Record name Quetiapine
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Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quetiapine
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Boiling Point

556.5±60.0
Record name Quetiapine
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Flash Point

9.7 °C (49.5 °F) - closed cup
Record name QUETIAPINE
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Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666155
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Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively., The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence., The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor., Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors., Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia.
Record name Quetiapine
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Product Name

Quetiapine

Color/Form

Solid

CAS RN

111974-69-7
Record name Quetiapine
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Record name Quetiapine [INN:BAN]
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Record name Quetiapine
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Record name Quetiapine
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Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]
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Record name QUETIAPINE
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Record name QUETIAPINE
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Record name Quetiapine
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Melting Point

174-176
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Synthesis routes and methods I

Procedure details

The residue of 11-(4-[2-(2-acetyloxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f]-1,4-thiazepine (7.8 g) was dissolved in ethanol (50 ml) and 1M NaOH solution (55 ml) was added. The mixture was stirred at room temperature for 30 min. The product was extracted into toluene (2×100 ml). Evaporation of the toluene phase gave quetiapine base (6.9 g).
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1)c1ccccc1
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reactant
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Synthesis routes and methods III

Procedure details

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reactant
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Synthesis routes and methods IV

Procedure details

A 1 liter round bottom flask equipped with stirring rod, thermo pocket, reflux condenser and nitrogen inlet was charged with 10 gm (0.04 moles) of 11-chlorodibenzo[b,f][1,4]-thiazepine (I), 100 cc toluene and the mixture was stirred for 15 min. at room temperature. The resulting solution was combined with 7.7 gm (0.044 mole) of 1-(2-hydroxyethoxy)ethylpiperazine (II), 8.5 gm (0.08 mole) of sodium carbonate carbonate and 7.7 gm (0.24 mole) of tetra butyl ammonium bromide. The reaction mixture was heated at gentle reflux for 22 hrs and a sample of the reaction mixture was analyzed by HPLC. The analysis revealed that less than 2% of the starting material remained. The reaction mixture was cooled to room temperature and combined with 300 cc 1N hydrochloric acid solution to get a pH in between 1 to 2. The layers were separated and the aqueous layer was diluted with 100 cc toluene and pH was adjusted between 8 to 9 by addition of sodium carbonate. The layers (aqueous and nonaqueous reaction solvent toluene) were separated and the aqueous layer was extracted with 100 cc toluene. The organic (toluene) layers were combined and washed with 2×100 cc of water. The reaction solvent (toluene) was distilled-off under vacuum at 70 to 80° C. to afford 12 gm oil. HPLC area %: 98.87
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-(2-hydroxyethoxy)ethylpiperazine
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
sodium carbonate carbonate
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
7.7 g
Type
catalyst
Reaction Step Six
Name

Synthesis routes and methods V

Procedure details

Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester (1.5 g, 2.97 mmol), ethanol (10 ml) and 50% NaOH (1 ml) were charged into a reaction flask. Then the mixture was stirred at 80° C. for 2 h. The reaction mixture was evaporated in vacuo. Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue. The water phase was separated. To the organic phase was added 1 M HCl (10 ml). To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml). The alkaline water phase was extracted twice with ethyl acetate (10 ml). The combined organic phase was washed with saturated NaCl-water (10 ml), dried with Na2SO4 and evaporated. Yield of quetiapine 0.93 g.
Name
Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101,000
Citations
CL DeVane, CB Nemeroff - Clinical pharmacokinetics, 2001 - Springer
… Quetiapine is a dibenzothiazepine derivative that has been … In pharmacokinetic studies in humans, quetiapine was rapidly … Food has minimal effects on quetiapine absorption. The drug …
Number of citations: 498 link.springer.com
S Kasper, F Müller-Spahn - Expert Opinion on Pharmacotherapy, 2000 - Taylor & Francis
… Comparative clinical studies confirm that quetiapine is at least as effective as the standard … with quetiapine are similar to those reported with other atypical antipychotics. Quetiapine has …
Number of citations: 175 www.tandfonline.com
CB Nemeroff, B Kinkead, J Goldstein - Journal of Clinical …, 2002 - psychiatrist.com
… with thioridazine does result in lower plasma quetiapine levels, doses of quetiapine may … not affect plasma quetiapine levels,45 and lithium levels are not changed by quetiapine.Also…
Number of citations: 220 www.psychiatrist.com
V Dev, J Raniwalla - Drug safety, 2000 - Springer
… This article reviews the safety data available on quetiapine. Where appropriate, the adverse event profile and frequency of adverse events for quetiapine are compared with those of …
Number of citations: 116 link.springer.com
M Riedel, N Müller, M Strassnig… - Neuropsychiatric …, 2007 - Taylor & Francis
… Quetiapine is a dibenzothiazepine derivative with a relatively broad receptor binding profile. … extrapyramidal side-effects of quetiapine. The efficacy of quetiapine in reducing positive and …
Number of citations: 108 www.tandfonline.com
SL Anderson, JP Vande Griend - American journal of health …, 2014 - academic.oup.com
… comparing quetiapine with an active control (eg, zolpidem); the data that exist compare quetiapine to a placebo or there is no comparison and all patients are treated with quetiapine. …
Number of citations: 137 academic.oup.com
JG Small, SR Hirsch, LA Arvanitis… - Archives of general …, 1997 - jamanetwork.com
… receiving high-dose quetiapine and placebo for … quetiapine's consistency in reducing positive symptoms. The reduction of negative symptoms was less consistent; high-dose quetiapine …
Number of citations: 825 jamanetwork.com
CR Balit, GK Isbister, LP Hackett, IM Whyte - Annals of emergency medicine, 2003 - Elsevier
… We report the first single-center case series of quetiapine in overdose and demonstrate the spectrum of effects of quetiapine in overdose. In addition, we determined factors that were …
Number of citations: 135 www.sciencedirect.com
B Green - Current medical research and opinion, 1999 - Taylor & Francis
… Quetiapine fumarate is a novel … Quetiapine is well tolerated and clinically effective in the treatment of schizophrenia. The initial hope of investigators was that quetiapine would have …
Number of citations: 71 www.tandfonline.com
JR Calabrese, PE Keck Jr… - American Journal of …, 2005 - Am Psychiatric Assoc
… Quetiapine at 600 and 300 mg/day significantly improved 9 of 10 and 8 of 10 Montgomery-… quetiapine and placebo groups (3.2% and 3.9%, respectively). CONCLUSIONS: Quetiapine …
Number of citations: 157 ajp.psychiatryonline.org

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